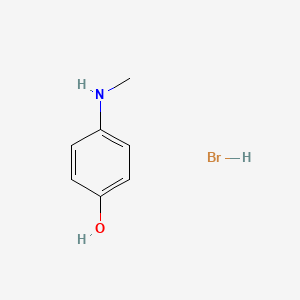

4-(Methylamino)phenol hydrobromide

概要

説明

4-(Methylamino)phenol hydrobromide is a chemical compound with the molecular formula C8H12BrNO. It is a white crystalline powder that is soluble in water and has a molecular weight of 219.1 g/mol. This compound is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)phenol hydrobromide typically involves the reaction of 4-nitrophenol with methylamine, followed by reduction and subsequent treatment with hydrobromic acid. The general steps are as follows:

Nitration: 4-nitrophenol is nitrated to form 4-nitro-2-methylphenol.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Methylation: The amino group is methylated using methylamine.

Hydrobromide Formation: The resulting 4-(Methylamino)phenol is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-(Methylamino)phenol hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or iron powder are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used.

科学的研究の応用

Photographic Applications

4-(Methylamino)phenol hydrobromide is primarily recognized for its use as a developing agent in black and white photography. It serves as an essential component in developer formulations due to its ability to reduce silver halides to metallic silver, thereby creating images on photographic film or paper.

Key Properties:

- Solubility: Highly soluble in water (50 mg/mL) which facilitates its use in aqueous developer solutions.

- Melting Point: Approximately 260°C (decomposition).

- Sensitivity: Sensitive to air and light, requiring careful storage conditions.

Commercial Use:

Metol is widely utilized in published developer formulas and commercial photographic products, making it a staple for both amateur and professional photographers. Its effectiveness in producing high-quality images has solidified its status in the photographic industry .

Biological and Medicinal Applications

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and antidiabetic properties.

Antimicrobial Activity:

Research indicates that compounds synthesized from 4-(Methylamino)phenol exhibit broad-spectrum antimicrobial effects against various bacterial strains, including:

- Gram-positive bacteria: Staphylococcus aureus, Micrococcus luteus

- Gram-negative bacteria: Bordetella bronchiseptica

- Fungi: Saccharomyces cerevisiae

In vitro studies demonstrated significant inhibition rates against these pathogens, suggesting potential applications in developing new antimicrobial agents .

Antidiabetic Properties:

The compound has shown promising results as an inhibitor of key enzymes involved in carbohydrate metabolism:

- α-amylase inhibition: 93.2% inhibition observed.

- α-glucosidase inhibition: 73.7% inhibition noted.

These findings indicate that derivatives of 4-(Methylamino)phenol could be explored for their potential as therapeutic agents in managing diabetes .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of 4-(Methylamino)phenol evaluated their effectiveness against a panel of microbial strains. The results revealed that certain derivatives exhibited higher potency than traditional antibiotics, indicating their potential for use in treating infections resistant to current therapies.

Case Study 2: Antidiabetic Activity

Another research initiative focused on the enzyme inhibition properties of compounds derived from 4-(Methylamino)phenol. The study utilized molecular docking techniques to elucidate the interaction between these compounds and target enzymes, providing insights into their mechanisms of action and paving the way for further drug development .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Photography | Used as a developing agent in black and white photography | Essential for high-quality image production |

| Antimicrobial Activity | Exhibits broad-spectrum activity against various pathogens | Significant inhibition rates against bacteria |

| Antidiabetic Properties | Inhibits key enzymes involved in carbohydrate metabolism | High inhibition percentages observed |

作用機序

The mechanism of action of 4-(Methylamino)phenol hydrobromide involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring makes it highly reactive towards electrophilic aromatic substitution reactions. This reactivity allows it to participate in various biochemical processes, including the formation of quinones and hydroquinones, which are important in redox reactions and cellular signaling pathways .

類似化合物との比較

Similar Compounds

4-(Methylamino)phenol sulfate: Similar in structure but contains a sulfate group instead of a hydrobromide group.

4-(Methylamino)phenol hemisulfate: Another similar compound with a hemisulfate group.

Uniqueness

4-(Methylamino)phenol hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in certain industrial and research applications where these properties are advantageous.

生物活性

4-(Methylamino)phenol hydrobromide (CAS No. 33576-77-1) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, reviewing its mechanisms of action, toxicological data, and relevant case studies.

This compound is a salt form of 4-(methylamino)phenol, which influences its solubility and stability. The molecular formula is C7H10BrN, with a molar mass of 195.07 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It is known to act as a substrate for enzymes involved in metabolic pathways, particularly those related to oxidative stress and detoxification processes.

- Enzyme Interactions : The compound has been shown to inhibit certain enzymes, including those in the cytochrome P450 family, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative damage in cells.

Acute Toxicity

The acute toxicity of this compound has been evaluated through various studies:

- LD50 Values : While specific LD50 values for this compound are not widely reported, related compounds such as p-methylaminophenol have shown significant toxicity with an LD50 of approximately 380 mg/kg in male mice .

- Skin Sensitization : Studies indicate that the compound may act as a moderate skin sensitizer based on local lymph node assay results .

Study on Anticancer Properties

A notable study investigated the effects of this compound on cancer cell lines. The findings indicated that:

- Cell Viability : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability in HCT116 colon cancer cells.

- Mechanism : The compound was found to increase levels of acetylated histones, suggesting its potential role as an epigenetic modulator .

Study on Neuroprotective Effects

Research examining the neuroprotective effects of this compound revealed that:

- Oxidative Stress Reduction : The compound significantly reduced markers of oxidative stress in neuronal cells exposed to toxic agents.

- Potential Applications : These findings support further investigation into its use for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| 4-(Methylamino)phenol | Structure | Antioxidant, enzyme inhibitor | Moderate skin sensitizer |

| p-Aminophenol | Structure | Analgesic, antipyretic | High toxicity (LD50 ~380 mg/kg) |

| N-Methyl-4-aminophenol | Structure | Experimental therapy | Moderate toxicity |

特性

IUPAC Name |

4-(methylamino)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFPAMKEUJSDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634230 | |

| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33576-77-1 | |

| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。